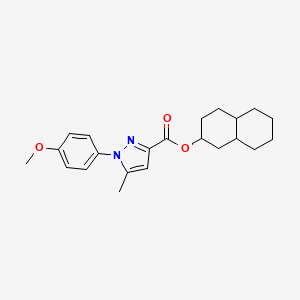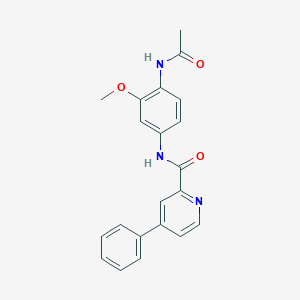![molecular formula C17H15ClN4O B7430339 4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide](/img/structure/B7430339.png)
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorine atom and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1-phenylpyrazole-4-carbaldehyde with benzamide in the presence of a suitable catalyst. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
類似化合物との比較
Similar Compounds
5-Chloro-1-phenylpyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
N-(4-Chlorophenyl)benzamide: Shares structural similarities but lacks the pyrazole ring.
Uniqueness
4-[(5-Chloro-1-phenylpyrazol-4-yl)methylamino]benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
4-[(5-chloro-1-phenylpyrazol-4-yl)methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-16-13(11-21-22(16)15-4-2-1-3-5-15)10-20-14-8-6-12(7-9-14)17(19)23/h1-9,11,20H,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHAWQOILDSLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CNC3=CC=C(C=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![Ethyl 4-[(3,4,7-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate](/img/structure/B7430295.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)
![ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
![methyl (3S,4R)-1-[(3-fluoro-4-pyrazol-1-ylphenyl)carbamoyl]-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B7430320.png)

![Tert-butyl 4-[[1-(4-bromophenyl)imidazole-4-carbonyl]amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B7430344.png)
![2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide](/img/structure/B7430348.png)
![tert-butyl N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7430355.png)
![3-acetamido-N-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methoxyphenyl]pyrrolidine-1-carboxamide](/img/structure/B7430358.png)
